molecular formula C10H14O2 B188710 1,4-Dimethoxy-2,5-dimethylbenzene CAS No. 2674-32-0

1,4-Dimethoxy-2,5-dimethylbenzene

Cat. No.: B188710
CAS No.: 2674-32-0
M. Wt: 166.22 g/mol
InChI Key: GTAGBLIBQSOQHG-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C10H14O2. It is a derivative of benzene, where two methoxy groups and two methyl groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2,5-dimethylbenzene can be synthesized through the methylation of hydroquinone using dimethyl sulfate and an alkali. The reaction typically involves the following steps:

  • Dissolve hydroquinone in a suitable solvent such as acetone.
  • Add dimethyl sulfate to the solution.
  • Introduce an alkali, such as sodium hydroxide, to facilitate the methylation reaction.
  • The reaction mixture is then heated under reflux conditions to complete the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and other oxygenated compounds.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1,4-Dimethoxy-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of perfumes, dyes, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1,4-dimethoxy-2,5-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in these reactions. The pathways involved include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybenzene: Lacks the additional methyl groups at the 2,5 positions.

    1,2-Dimethoxybenzene: Has methoxy groups at the 1,2 positions instead of 1,4.

    1,3-Dimethoxybenzene: Has methoxy groups at the 1,3 positions instead of 1,4.

Uniqueness

1,4-Dimethoxy-2,5-dimethylbenzene is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1,4-dimethoxy-2,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-5-10(12-4)8(2)6-9(7)11-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAGBLIBQSOQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304959
Record name 1,4-dimethoxy-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2674-32-0
Record name NSC168507
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dimethoxy-2,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-dimethyl-1,4-benzoquinone (68.1 g, 0.5 mol) in diethylether:THF (1:1, 800 ml) was added a solution of 80% sodium hydrosulfite (218 g, 1.0 mol) in water (800 ml) and the mixture was stirred for 30 minutes. The organic layer was separated, washed with saturated brine (800 ml), and then dried over anhydrous sodium sulfate. The organic layer was purified by silica gel chromatography with a small amount of silica gel and eluted with THF. The solvent was removed under reduced pressure to obtain 68.9 g as a yellow solid. The crystals were dissolved in ethanol (700 ml). To the solution were added dimethyl sulfate (189 ml, 2.0 mol) and 80% sodium hydrosulfite (21.8 g, 0.1 mol), and then added dropwise a 28% solution of sodium methoxide in methanol (482 ml, 2.5 mol) under reflux. After completion of the addition, the mixture was further stirred under reflux for 3 hours and then the solvent was removed under reduced pressure. The residue was poured into ice-cold water (2000 ml) and extracted with ethyl acetate. The organic layer was separated, washed with saturated brine and dried over magnesium sulfate, and then the solvent was removed under reduced pressure. The residue was purified by silica gel chromatography with a small amount of silica gel and eluted with ethyl acetate:hexane (1:4), and the solvent was removed under reduced pressure.
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
68.1 g
Type
reactant
Reaction Step Two
Quantity
218 g
Type
reactant
Reaction Step Two
Name
diethylether THF
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
189 mL
Type
reactant
Reaction Step Three
Quantity
21.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
482 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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